2-Bromo-6-methylbenzenesulfonyl chloride
Overview
Description
2-Bromo-6-methylbenzenesulfonyl chloride: is an organic compound with the molecular formula C7H6BrClO2S . It is a sulfonyl chloride derivative, characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is primarily used as a reagent in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-6-methylbenzene. One common method is the reaction of 2-Bromo-6-methylbenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 2-Bromo-6-methylbenzenesulfonic acid or its salts to produce the sulfonyl chloride derivative. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under basic conditions to facilitate the substitution reaction.
Reduction: Lithium aluminum hydride or other strong reducing agents are employed under anhydrous conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic conditions.
Major Products Formed:
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
Chemistry: 2-Bromo-6-methylbenzenesulfonyl chloride is widely used as a reagent in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl chloride groups. This modification can alter the biological activity and stability of the biomolecules, making it useful in studying protein function and interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of diseases such as Alzheimer’s and cancer. It is used in the synthesis of bioactive molecules that target specific pathways involved in these diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a key intermediate in the manufacture of dyes, pigments, and other performance chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with various nucleophilic species, leading to the formation of sulfonamide, sulfonate, and sulfonyl derivatives.
Molecular Targets and Pathways: In medicinal chemistry, the compound’s derivatives may target specific enzymes or receptors involved in disease pathways. For example, sulfonamide derivatives can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
- 2-Bromo-4-methylbenzenesulfonyl chloride
- 2-Chloro-6-methylbenzenesulfonyl chloride
- 2-Bromo-6-ethylbenzenesulfonyl chloride
Comparison: 2-Bromo-6-methylbenzenesulfonyl chloride is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 2-Bromo-4-methylbenzenesulfonyl chloride, the position of the methyl group can affect the steric and electronic properties of the compound, leading to differences in reaction outcomes. Similarly, the presence of a bromine atom distinguishes it from 2-Chloro-6-methylbenzenesulfonyl chloride, as bromine is larger and more polarizable than chlorine, which can impact the compound’s reactivity.
Properties
IUPAC Name |
2-bromo-6-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHWFVLFMUJFDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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